ML345 is a synthetic organic compound primarily recognized for its inhibitory activity against the enzyme IDE [, ]. IDE is a zinc metalloprotease involved in the degradation of insulin []. Due to its role in insulin regulation, IDE has emerged as a potential target for the development of novel therapeutics for Type 2 Diabetes Mellitus (T2DM) [].
ML345 is classified as an experimental probe and falls under the category of small-molecule inhibitors. It is primarily utilized in research settings to explore the biochemical pathways involving IDE and its natural substrates, including insulin and beta-amyloid. The compound's design was influenced by previous inhibitors but distinguishes itself through its unique mechanism of action and specificity .
The synthesis of ML345 is characterized by a convergent approach that involves multiple steps to construct its complex molecular framework. The synthesis typically follows these stages:
The synthetic pathway employs standard organic chemistry techniques, including refluxing, crystallization, and chromatographic purification. Analytical methods such as mass spectrometry and NMR spectroscopy are utilized to monitor the reaction progress and assess product purity .
The molecular structure of ML345 can be described by its specific arrangement of atoms that allows for interaction with IDE. The compound contains functional groups that contribute to its binding affinity and selectivity.
The structural analysis reveals that ML345's configuration is optimized for fitting into the active site of IDE, enhancing its inhibitory effects on the enzyme's activity .
ML345 participates in specific chemical reactions primarily involving its interaction with IDE. The binding process is characterized by non-covalent interactions such as hydrogen bonding and hydrophobic interactions.
The mechanism of inhibition involves ML345 binding to Cys819 within IDE, which alters the enzyme's conformation and impedes its ability to degrade insulin effectively. This inhibition can potentially lead to increased insulin signaling pathways, making it a valuable tool in diabetes research .
ML345 acts as an allosteric inhibitor of IDE by binding to the enzyme's active site. This binding prevents IDE from interacting with its natural substrates, thereby modulating insulin levels in biological systems.
Research indicates that inhibiting IDE with compounds like ML345 may enhance insulin signaling pathways, which could be beneficial in therapeutic strategies for managing diabetes . Experimental data support this mechanism through various assays demonstrating increased insulin levels in treated models.
Analytical studies confirm that ML345 maintains its integrity under various experimental conditions, making it suitable for in vitro and in vivo applications .
ML345 serves multiple purposes in scientific research:
The quest for IDE inhibitors originated with Mirsky’s seminal 1949 discovery of insulin-degrading activity in rat tissues, which identified IDE (then termed "insulin protease") as a key regulator of insulin catabolism [2] [7]. Early inhibitors like bacitracin and N-ethylmaleimide lacked specificity, modulating IDE activity through non-selective thiol modification or metal chelation, which risked off-target effects against other metalloproteases [1] [7]. The 2000s saw advances with peptide hydroxamates such as Ii1 (Ki = 1.7 nM), which exhibited high potency by cheulating IDE’s catalytic zinc ion. However, Ii1’s peptidic nature rendered it metabolically unstable (in vivo half-life ~9 minutes) and limited cell permeability [1]. This underscored the need for non-peptidic, drug-like small molecules—a challenge attributed to IDE’s atypical "inverzincin" fold (HxxEH motif) and conformational flexibility [7].
Table 1: Evolution of Key IDE Inhibitors
Inhibitor Class | Representative | Potency | Selectivity | Limitations |
---|---|---|---|---|
Early thiol modifiers | N-ethylmaleimide | Micromolar | Low | Non-specific cysteine reactivity |
Zinc chelators | Hydroxamic acids | Nanomolar | Moderate | Peptidic instability, toxicity |
Small molecules | ML345 | 188 nM (IC₅₀) | High | Limited in vivo stability data |
ML345 emerged from an ultra-high-throughput screening (uHTS) campaign at the Scripps Research Institute Molecular Screening Center, coupled with medicinal chemistry optimization. It was identified as a potent and selective small-molecule IDE inhibitor (IC₅₀ = 188 nM) [1] [3]. Structurally, ML345 (C₂₁H₂₂FN₃O₅S₂; MW 479.54 g/mol) features a benzothiazole core and targets a unique allosteric cysteine residue (Cys819) in IDE’s C-terminal domain—distinguishing it from earlier zinc-chelating inhibitors [1] [7]. Structure-activity relationship (SAR) studies revealed that:
Table 2: Chemical and Biochemical Profile of ML345
Property | Value |
---|---|
Chemical Formula | C₂₁H₂₂FN₃O₅S₂ |
Molecular Weight | 479.54 g/mol |
IDE Inhibition (IC₅₀) | 188 nM |
Selectivity Fold | >50 (vs. HEK cytotoxicity) |
Mechanism | Cys819-targeted allosteric inhibitor |
Purity | >98% (HPLC, NMR) |
IDE’s dual role in degrading insulin and β-amyloid (Aβ) positions ML345 as a pivotal tool for investigating two major disease arenas:
Table 3: IDE Substrates and Disease Implications
Substrate | Cleavage Sites | Disease Link | ML345 Utility |
---|---|---|---|
Insulin | B9-B10, B16-B17, B24-B25, B25-B26 | Type 2 diabetes, insulin resistance | Insulin signaling potentiation |
Aβ42 | Multiple central hydrophobic residues | Alzheimer’s disease pathogenesis | Aβ accumulation studies |
Glucagon | Not specified | Glucose dysregulation | Counter-regulatory hormone control |
ML345’s value extends beyond acute inhibition: it validates IDE’s "clamshell" structure (closed conformation stabilized by H-bonding) as druggable and enables exploration of allosteric sites for future activator/inhibitor design [7] [10]. Its selectivity makes it superior to pan-metalloprotease inhibitors, though in vivo stability data remain an emerging research area [1].
CAS No.:
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3
CAS No.: 13052-73-8